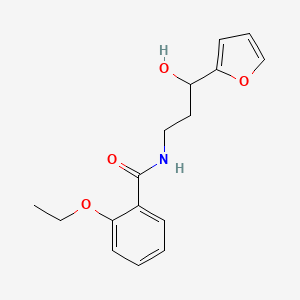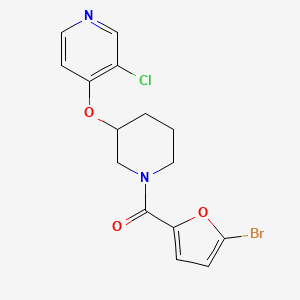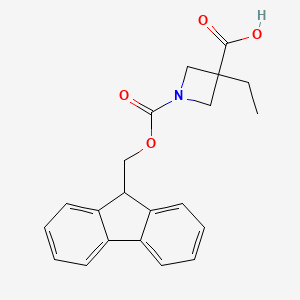![molecular formula C27H29N5OS B2469005 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1297612-89-5](/img/structure/B2469005.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a piperazine ring, a pyrazolidine ring, and a thiazole ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Thiazoles are also found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring might be modified through reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用
DNA Minor Groove Binding
The compound [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, due to its structural complexity, shares similarities with DNA minor groove binders like Hoechst 33258. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, especially at AT-rich sequences, and are used in fluorescent DNA staining due to their ability to penetrate cells efficiently. They find applications in chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology. Additionally, Hoechst derivatives are utilized as radioprotectors and topoisomerase inhibitors, indicating the potential for similar compounds to aid in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Cytochrome P450 Inhibitors
Cytochrome P450 (CYP) enzymes play a pivotal role in drug metabolism, and compounds like this compound might interact with these enzymes. Chemical inhibitors of various CYP isoforms are critical in deciphering the involvement of specific isoforms in drug metabolism. The selectivity of these inhibitors is crucial for accurate CYP phenotyping, which is essential for predicting potential drug–drug interactions. This is especially relevant in the context of complex chemical structures that might interact with multiple CYP isoforms (Khojasteh et al., 2011).
Dopamine D2 Receptor Ligands
Compounds with structures similar to this compound may also act as dopamine D2 receptor ligands, which are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This highlights the potential of such compounds in neuropharmacology and the treatment of related disorders (Jůza et al., 2022).
Arylpiperazine Derivatives
Compounds like this compound belong to the class of arylpiperazine derivatives, which have clinical applications mainly for the treatment of depression, psychosis, or anxiety. Understanding the disposition and metabolism of such compounds is crucial, especially since they undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites distribute extensively in tissues and are involved in various pharmacological actions (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in the compound of interest, is a significant scaffold in drug design due to its presence in various drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a vast array of potential therapeutic applications for such derivatives (Rathi et al., 2016).
作用機序
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5OS/c1-17-7-5-9-21(15-17)26-28-20(4)25(34-26)22-16-23(30-29-22)27(33)32-13-11-31(12-14-32)24-10-6-8-18(2)19(24)3/h5-10,15,22-23,29-30H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZURSBOTKSKHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)




![N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2468934.png)
![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)
![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)